molecular formula C17H24N2O4S B5427053 {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B5427053
M. Wt: 352.5 g/mol
InChI Key: VHDUUDZPMZOFHW-UHFFFAOYSA-N
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Description

“1-[(2,5-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine” is a biochemical used for proteomics research . Its molecular formula is C12H18N2O2S and has a molecular weight of 254.35 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Properties

IUPAC Name

[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h5-6,12,15H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDUUDZPMZOFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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